

3-Methyl-1,2-oxathiolane 2,2-dioxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-1,2-oxathiolane 2,2-dioxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core basic properties of **3-Methyl-1,2-oxathiolane 2,2-dioxide**, a heterocyclic organic compound of interest in chemical synthesis and potentially in drug development. This document collates available data on its chemical and physical properties, outlines synthetic approaches, and discusses its reactivity.

Core Properties and Data

3-Methyl-1,2-oxathiolane 2,2-dioxide, also known as 2,4-butanedisulfone, is a cyclic sulfonate ester. Its fundamental properties are summarized in the table below, providing a ready reference for researchers.

Property	Value
Molecular Formula	C ₄ H ₈ O ₃ S
Molecular Weight	136.17 g/mol [1]
CAS Number	1121-03-5 [1]
IUPAC Name	3-methyl-1,2-oxathiolane 2,2-dioxide [1]
Synonyms	2,4-Butanesultone, 4-Hydroxy-2-butanefulfonic acid gamma-sultone [1]
Physical Form	Solid or liquid [2]
Storage Temperature	2-8°C under an inert atmosphere [2]

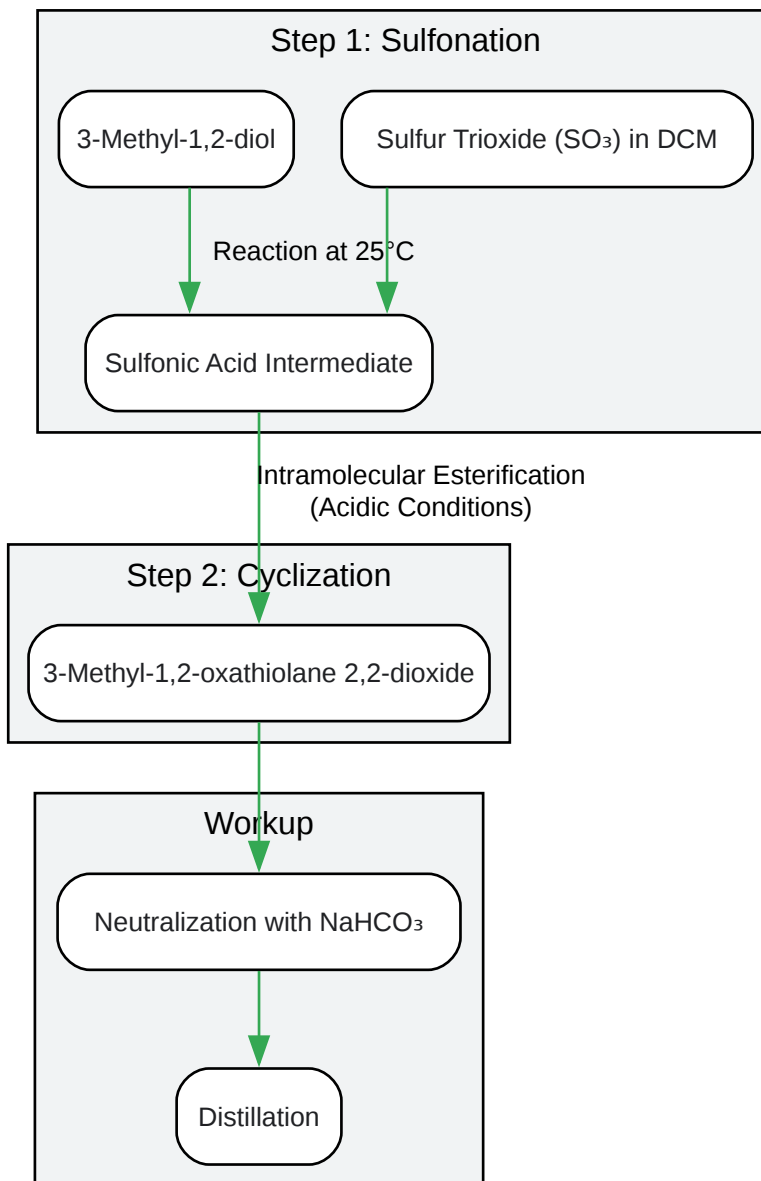
Synthesis and Experimental Protocols

The synthesis of **3-Methyl-1,2-oxathiolane 2,2-dioxide** can be approached through several routes, primarily involving the cyclization of a functionalized sulfonic acid or the reaction of suitable precursors. While specific, detailed protocols for this exact molecule are not widely published, analogous syntheses of related oxathiolane structures provide a foundational methodology. One such general approach involves the reaction of a thioglycolate with vinyl acetate, followed by cyclization. [\[3\]](#)[\[4\]](#)

A proposed synthetic pathway is the sulfonation of 3-methyl-1,2-diol. This two-step process offers a potentially high-yield and cost-effective route for bulk production.

Experimental Workflow: Sulfonation Route

General Workflow for the Sulfonation Route



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Caption: General workflow for the synthesis of **3-Methyl-1,2-oxathiolane 2,2-dioxide** via the sulfonation route.

Note: This protocol is based on general chemical principles and analogous reactions. Researchers should conduct their own optimization and safety assessments. Key considerations for this synthesis include stringent moisture control to prevent the hydrolysis of sulfur trioxide and the use of specialized equipment to handle corrosive reagents.

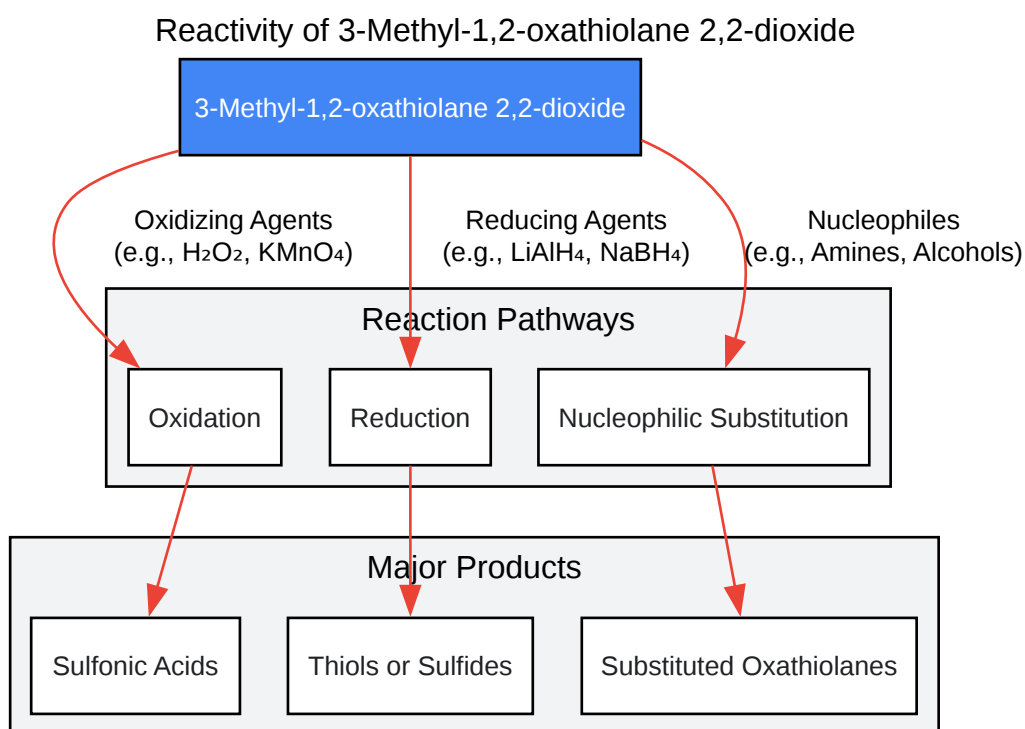
Chemical Reactivity

3-Methyl-1,2-oxathiolane 2,2-dioxide exhibits reactivity characteristic of cyclic sulfonates. The presence of the electron-withdrawing sulfonyl group makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions.

Types of Reactions:

- Oxidation: The compound can be oxidized to form sulfonic acids.
- Reduction: It can be reduced to form thiols or sulfides.
- Nucleophilic Substitution: The sulfonate group can be displaced by various nucleophiles, such as amines and alcohols.

Reactivity Logic Diagram



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